Reduced haloperidol

Übersicht

Beschreibung

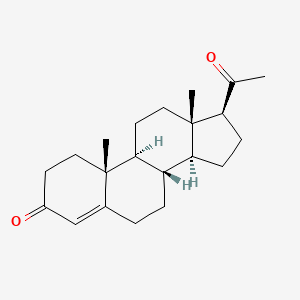

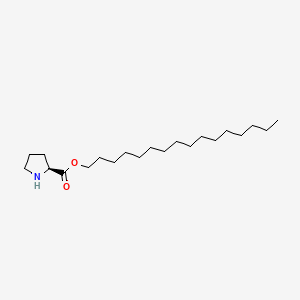

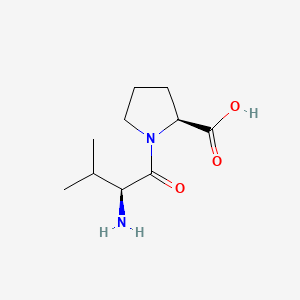

Reduced haloperidol is an active metabolite of haloperidol . Haloperidol is used to treat nervous, emotional, and mental conditions such as schizophrenia . It is also used to control the symptoms of Tourette’s disorder .

Synthesis Analysis

One of the metabolic pathways of haloperidol is the reduction of the molecule at the benzylic ketone to form an alcohol metabolite, known as reduced haloperidol . The basic and clinical pharmacology of reduced haloperidol is the subject of this review .Molecular Structure Analysis

Reduced haloperidol is formed via reduction of haloperidol by ketone reductase . It inhibits radioligand binding to sigma-1 and dopamine D2 receptors .Chemical Reactions Analysis

Haloperidol undergoes Phase I metabolism reactions of oxidative dealkylation to form inactive metabolites and reduction to form an active metabolite (reduced haloperidol) .Physical And Chemical Properties Analysis

Haloperidol is a crystalline material with a melting temperature of 150 °C . This drug has very low solubility in water (1.4 mg/100 mL), but it is soluble in chloroform, benzene, methanol, and acetone .Wissenschaftliche Forschungsanwendungen

Electrochemical Mechanism and Kinetics Studies

Reduced haloperidol has been the subject of electrochemical studies. Ribeiro et al. (2011) examined the electrochemical reduction of haloperidol, revealing insights into its mechanism and kinetics. This research is significant for understanding the drug's interaction at the molecular level and for developing analytical techniques for its assessment in pharmaceutical formulations (Ribeiro et al., 2011).

Transdermal Delivery Systems

Another area of research involves the development of transdermal delivery systems for haloperidol. Fahmy et al. (2017) focused on creating penetration enhancer-containing spanlastics to increase the transdermal permeation of haloperidol with sustained release, potentially offering a new route of administration for this drug (Fahmy et al., 2017).

Sigma-1 Receptor Ligand

Gao et al. (2023) synthesized a difluorinated analogue of reduced haloperidol, highlighting its potential as a sigma-1 receptor ligand. This compound showed high affinity to the receptor and could not be oxidized back to the corresponding haloperidol analogue, suggesting its utility in treating cognitive impairments (Gao et al., 2023).

Neuroprotective Effects

Hu et al. (2018) explored the neuroprotective effects of propionate against haloperidol-induced neurite lesions. Their findings suggest that propionate can protect against such lesions, mediated through neuropeptide Y, offering insights into the drug's impact on neural structures (Hu et al., 2018).

Oxidative Stress in Rat Brain

Perera et al. (2011) investigated the protective effect of alpha lipoic acid against haloperidol-induced oxidative stress in the rat brain. This study contributes to understanding the mechanisms of haloperidol's neurotoxicity and potential ways to mitigate its effects (Perera et al., 2011).

Functional Connectivity in the Rat BrainGass et al. (2013) studied the effects of haloperidol on functional connectivity in the rat brain, specifically focusing on dopaminergic circuits. Their findings help in characterizing the functional circuits modulated by antipsychotics and may inform the development of new drug treatments

Haloperidol and Neurodegenerative Diseases

Haloperidol-Induced Neurotoxicity and Neuroprotection

Haloperidol, a typical antipsychotic drug, has been associated with neuronal damage and extrapyramidal symptoms after prolonged use. Benítez-King et al. (2010) explored the drug's impact on cytoskeletal collapse in N1E-115 cells through tau hyperphosphorylation induced by oxidative stress. This study suggests that haloperidol-induced neurotoxicity may be involved in extrapyramidal symptoms seen in schizophrenia patients, highlighting the importance of neuroprotection in long-term haloperidol treatment (Benítez-King et al., 2010).

Haloperidol and Parkinsonian-like Symptoms

Haloperidol's efficacy in treating psychiatric disorders comes with a risk of inducing parkinsonian-like symptoms, particularly with chronic use. Perera et al. (2011) investigated the protective effects of alpha lipoic acid against haloperidol-induced oxidative stress in rat brains, suggesting a potential method to alleviate haloperidol-induced neurotoxicity (Perera et al., 2011).

Potential Role in Alzheimer’s Disease

Al-Nadaf et al. (2015) explored haloperidol's potential in binding to Memapsin 2, a protein implicated in Alzheimer's disease. The study indicates that haloperidol's interaction with this protein could be relevant for protection or treatment of Alzheimer's, demonstrating the drug's potential beyond its primary antipsychotic use (Al-Nadaf et al., 2015).

Haloperidol's Antipsychotic and Neuroprotective Actions

Haloperidol's dual role as an antipsychotic agent and in neuroprotection was highlighted by Hirata et al. (2022). The study found that haloperidol prevents oxytosis/ferroptosis by targeting lysosomal ferrous ions, independent of dopamine D2 and Sigma-1 receptors. This suggests a novel mechanism of haloperidol's neuroprotective action, potentially useful in treating neurodegenerative disorders (Hirata et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

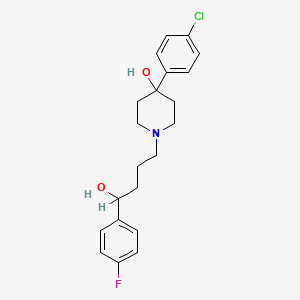

4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBBTJFOIOEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929321 | |

| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reduced haloperidol | |

CAS RN |

34104-67-1, 136271-60-8 | |

| Record name | 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34104-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyhaloperidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROHALOPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.